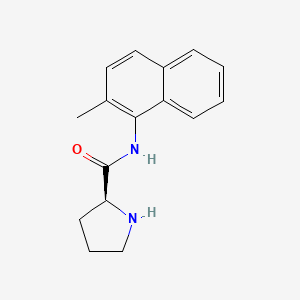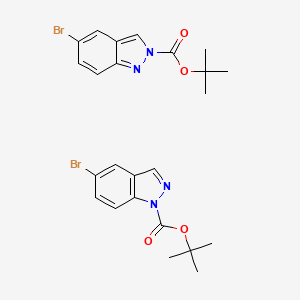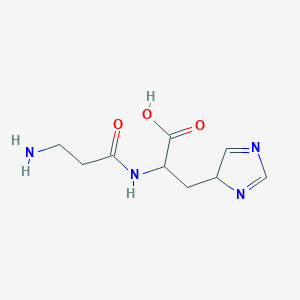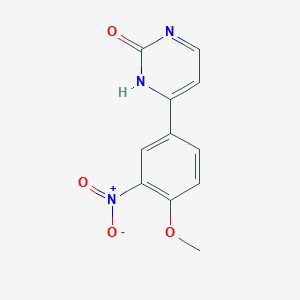
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group at the second position and a pyrrolidine ring attached to a carboxamide group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylnaphthalene and (S)-pyrrolidine-2-carboxylic acid.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methylnaphthalene with a suitable reagent to introduce a functional group that can further react with (S)-pyrrolidine-2-carboxylic acid.
Coupling Reaction: The intermediate is then coupled with (S)-pyrrolidine-2-carboxylic acid under appropriate reaction conditions, such as the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or pyrrolidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide: The enantiomer of the compound with ®-configuration.
N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide: The racemic mixture containing both (S)- and ®-enantiomers.
Naphthalene derivatives: Compounds with similar naphthalene ring structures but different substituents.
Uniqueness
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomer and racemic mixture. The presence of the naphthalene ring and pyrrolidine carboxamide moiety further contributes to its unique chemical and pharmacological profile.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
(2S)-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1 |
InChI-Schlüssel |
MPVXJQZHFQGDDF-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)
![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)


![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119185.png)






